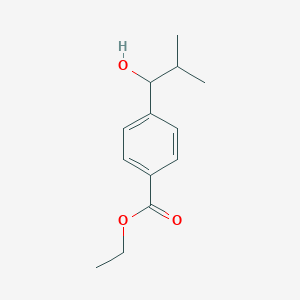

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate

Description

Contextualization within Hydroxy-Substituted Benzoate (B1203000) Ester Chemistry

Hydroxy-substituted benzoate esters are a broad class of organic compounds characterized by a hydroxyl group and an ester functional group attached to a benzene (B151609) ring. The position of these substituents significantly influences the molecule's physical and chemical properties. A well-known example is the family of parabens, which are esters of para-hydroxybenzoic acid and are widely used as preservatives in the cosmetic, pharmaceutical, and food industries. ijrdt.orgresearchgate.net The antimicrobial activity of parabens is a subject of extensive study, with effectiveness generally increasing with the length of the alkyl chain in the ester group. researchgate.net

The defining feature of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate, which distinguishes it from simple parabens, is the hydroxyl group located on the alkyl substituent rather than directly on the aromatic ring. This structural nuance shifts its potential chemical reactivity and biological activity, making it an interesting, albeit unstudied, member of this chemical family. Its structure suggests possibilities for reactions typical of secondary alcohols, such as oxidation to a ketone or further esterification.

Historical Overview of Relevant Synthetic Precursors and Analogs

The foundational precursor to the broader family of para-hydroxybenzoate esters is p-hydroxybenzoic acid. Its synthesis has been a subject of chemical investigation for over a century. A key historical method is the Kolbe-Schmitt reaction, where potassium phenoxide is reacted with carbon dioxide under pressure and high temperature to predominantly form p-hydroxybenzoic acid. orgsyn.orggoogle.com This process has been refined over the years to improve yield and efficiency. google.com

The synthesis of benzoate esters, in general, is a fundamental reaction in organic chemistry, often achieved through the acid-catalyzed esterification of a carboxylic acid with an alcohol. wikipedia.org For instance, Ethyl 4-hydroxybenzoate (B8730719) (Ethylparaben) is prepared by the esterification of p-hydroxybenzoic acid with ethanol (B145695).

The synthesis of analogs with more complex side chains, such as the 1-hydroxy-2-methylpropyl group, would likely involve multi-step synthetic pathways. A plausible, though not documented, approach for this compound could involve a Grignard reaction. This would likely entail the reaction of ethyl 4-formylbenzoate (B8722198) with isopropylmagnesium bromide, a common Grignard reagent, to form the secondary alcohol. purdue.edu Grignard reagents are highly valued in organic synthesis for their ability to form new carbon-carbon bonds. purdue.edu

Current Research Imperatives and Unaddressed Questions Pertaining to this compound

Given the lack of direct research, the current imperatives surrounding this compound are foundational. The primary unaddressed question is the development of a viable and efficient synthetic route to produce the compound in a laboratory setting. While theoretical pathways can be proposed, their practical application, including reaction conditions, yields, and purification methods, remains to be established.

Once synthesized, a thorough characterization of its physicochemical properties would be necessary. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Further research could then explore its potential applications. For instance, the presence of both an ester and a hydroxyl group could make it a candidate for studies in polymer chemistry as a monomer or chain-terminating agent. In medicinal chemistry, its structural similarity to other bioactive compounds might warrant investigation into its potential pharmacological activities. The broader field of benzoate esters continues to see growth, with applications in plasticizers, fragrances, and agricultural chemicals, suggesting that novel derivatives could find utility in these areas. mordorintelligence.com

Below is a hypothetical data table of physicochemical properties for this compound, which would need to be determined experimentally.

| Property | Predicted Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| Appearance | To be determined |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Solubility | To be determined |

The following table includes comparative data for a structurally related analog, Ethyl 4-hydroxybenzoate.

| Property | Ethyl 4-hydroxybenzoate |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 115-118 °C |

| Boiling Point | 297-298 °C |

| Solubility in water | Slightly soluble |

Data for Ethyl 4-hydroxybenzoate sourced from wikipedia.org.

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 4-(1-hydroxy-2-methylpropyl)benzoate |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(15)11-7-5-10(6-8-11)12(14)9(2)3/h5-9,12,14H,4H2,1-3H3 |

InChI Key |

GKKDNFSYMNKMSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate

Retrosynthetic Analysis and Key Disconnections for Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical and effective.

The first key disconnection is at the C-C bond between the benzylic carbon (bearing the hydroxyl group) and the isopropyl group. This leads to two precursor fragments: a functionalized ethyl benzoate (B1203000) containing a carbonyl group at the benzylic position (an aldehyde or a ketone) and an isopropyl nucleophile, such as an isopropyl Grignard reagent or organolithium species.

A second strategic disconnection involves breaking the C-O bond of the ester. This simplifies the synthesis to first constructing the substituted benzoic acid, followed by a final esterification step. Further disconnection of the side chain as in the first approach can also be applied to the carboxylic acid intermediate.

These retrosynthetic pathways suggest that the synthesis can be approached by either building the carbon skeleton first and then forming the alcohol, or by attaching the side chain to a pre-existing aromatic ring.

Classical and Established Synthetic Routes to this compound

Established synthetic methodologies provide reliable and well-documented procedures for the preparation of this compound. These routes typically involve sequential reactions to build the benzoate moiety and the chiral alcohol functionality.

The ethyl benzoate portion of the target molecule is commonly synthesized through the esterification of the corresponding carboxylic acid. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. quora.comresearchgate.net For instance, 4-acetylbenzoic acid can be refluxed with ethanol and a catalytic amount of sulfuric acid to yield ethyl 4-acetylbenzoate. chemicalbook.com This esterification can be performed on a precursor molecule, which is then further functionalized to introduce the hydroxy-isopropyl group.

Alternatively, the ester can be formed from the corresponding acyl chloride and ethanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Another approach involves the reaction of the sodium salt of the carboxylic acid with an ethyl halide.

A key step in many synthetic routes to this compound is the reduction of a ketone precursor, specifically ethyl 4-isobutyrylbenzoate. This transformation converts the carbonyl group into the desired secondary alcohol.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones and aldehydes. youtube.com It offers good yields and is compatible with many functional groups, including esters. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and can also reduce the ester group if not used under carefully controlled conditions. wikipedia.org

Catalytic hydrogenation is another effective method, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is often considered a "green" alternative as it avoids the generation of stoichiometric amounts of waste products. acsgcipr.org

The carbon skeleton of the side chain can be efficiently constructed using nucleophilic addition reactions, most notably with Grignard reagents. This approach typically involves the reaction of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide or chloride) with an electrophilic carbonyl compound, such as ethyl 4-formylbenzoate (B8722198). orgsyn.org The isopropyl Grignard reagent, prepared by reacting an isopropyl halide with magnesium metal, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. udel.edu

Organolithium reagents, such as isopropyllithium, can be used in a similar manner to Grignard reagents, often exhibiting higher reactivity. These powerful nucleophiles readily add to aldehydes and ketones to form the desired C-C bond.

Advanced and Stereoselective Synthesis of this compound

The presence of a stereogenic center at the carbon bearing the hydroxyl group in this compound means that it can exist as two enantiomers. For many applications, it is crucial to synthesize a single enantiomer. Advanced synthetic methods, particularly those employing asymmetric catalysis, are utilized to achieve this stereocontrol.

Asymmetric catalysis offers an efficient way to produce enantiomerically enriched chiral alcohols. rsc.org The most common strategy is the enantioselective reduction of a prochiral ketone precursor, such as ethyl 4-isobutyrylbenzoate. This is achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the ketone, leading to a predominance of one enantiomer of the alcohol.

Several catalytic systems have been developed for this purpose:

Oxazaborolidine Catalysts (CBS Reduction): Chiral oxazaborolidines, often generated in situ from chiral amino alcohols, are highly effective catalysts for the borane-mediated reduction of ketones. mdpi.comgoogle.com This method, known as the Corey-Bakshi-Shibata (CBS) reduction, provides high enantioselectivities for a wide range of ketones. mdpi.com

Transition Metal Catalysts: Chiral complexes of transition metals like ruthenium, rhodium, and iridium are widely used for asymmetric hydrogenation and transfer hydrogenation. wikipedia.org These catalysts typically employ chiral ligands, such as chiral diamines or amino alcohols, to create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone. acs.org

Biocatalysis: Enzymes, particularly ketone reductases and alcohol dehydrogenases, are increasingly used for the asymmetric reduction of ketones. acsgcipr.orgnih.gov These biocatalysts often exhibit excellent enantioselectivity and operate under mild reaction conditions. nih.gov

Below is an interactive table summarizing various chiral catalysts and their applications in the asymmetric reduction of ketones.

| Catalyst Type | Chiral Ligand/Auxiliary | Reductant | Typical Substrates | Reference |

| Oxazaborolidine | Chiral Amino Alcohols | Borane (BH₃) | Aromatic and Aliphatic Ketones | mdpi.comgoogle.com |

| Ruthenium Complex | Chiral Diamines/Amino Alcohols | H₂ or Isopropanol | Aryl Ketones | wikipedia.orgacs.org |

| Zinc Catalyst | Chiral Diamines or Diimines | Polymethylhydrosiloxane (PMHS) | Aromatic Ketones | acs.org |

| Chiral Lewis Acid | (l)-TarB-NO₂ | Sodium Borohydride (NaBH₄) | Prochiral Ketones | acs.org |

Diastereoselective Control in Synthetic Pathways

Achieving a high degree of diastereoselectivity in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The key step for introducing chirality is the reduction of the prochiral ketone, ethyl 4-isobutyrylbenzoate.

One of the most effective methods for achieving high diastereoselectivity is through asymmetric hydrogenation . This technique employs chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. While specific studies on the asymmetric hydrogenation of ethyl 4-isobutyrylbenzoate are not extensively documented in publicly available literature, the principles can be inferred from similar reductions of aromatic ketones. The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, plays a critical role in determining the stereochemical outcome.

Another powerful approach for diastereoselective control is the use of chiral reducing agents . Reagents such as those derived from boranes, like the Corey-Bakshi-Shibata (CBS) catalyst, or chiral aluminum hydrides can effectively reduce ketones to their corresponding alcohols with high enantiomeric excess. The mechanism involves the formation of a transient complex between the chiral reagent and the ketone, where steric and electronic factors direct the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one diastereomer.

The table below summarizes potential diastereoselective methods applicable to the synthesis of this compound.

| Method | Chiral Source | General Principle | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ru-BINAP) | Catalytic transfer of hydrogen to one face of the ketone. | High catalytic efficiency, high enantioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Chiral Reducing Agents | Stoichiometric chiral reagents (e.g., CBS catalyst) | Stereoselective delivery of a hydride ion. | Predictable stereochemical outcomes, well-established methods. | Stoichiometric amounts of chiral reagent required, waste generation. |

| Enzymatic Reduction | Biocatalysts (e.g., ketoreductases) | Enzyme-catalyzed stereospecific reduction. | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate specificity of the enzyme, potential for inhibition. |

Enzymatic and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a highly efficient and environmentally friendly alternative for the synthesis of chiral alcohols like this compound. These methods utilize whole microbial cells or isolated enzymes to catalyze the stereoselective reduction of the ketone precursor.

Whole-cell biotransformations using microorganisms such as baker's yeast (Saccharomyces cerevisiae) or other specially selected bacterial or fungal strains are a common approach. nih.gov These organisms contain a variety of oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. mdpi.commdpi.comnih.gov The process often involves incubating the substrate with a culture of the microorganism, which provides the necessary enzymes and cofactors for the reaction. nih.gov

Isolated enzymes , particularly ketoreductases (KREDs), offer a more controlled and often more efficient biocatalytic route. These enzymes can be produced through recombinant DNA technology, allowing for their overexpression and purification. The use of isolated enzymes minimizes side reactions and simplifies downstream processing. For the reduction to proceed, a stoichiometric amount of a cofactor, typically NADPH or NADH, is required. To make the process economically viable, in situ cofactor regeneration systems are often employed, where a sacrificial substrate (e.g., glucose or isopropanol) and a second enzyme (e.g., glucose dehydrogenase) are used to continuously regenerate the consumed cofactor. nih.gov

The following table outlines key enzymatic and biocatalytic approaches.

| Biocatalytic Method | Biocatalyst | Key Features | Typical Cofactor/Reagent |

| Whole-Cell Bioreduction | Saccharomyces cerevisiae, Pichia sp., etc. | Utilizes intact microbial cells containing reductases. mdpi.commdpi.comnih.gov | Glucose (for cofactor regeneration) |

| Isolated Ketoreductase (KRED) | Recombinant KREDs | High selectivity and activity, requires cofactor regeneration. | NADPH/NADH, Glucose/Isopropanol |

| Enzymatic Kinetic Resolution | Candida antarctica lipase (B570770) B (CALB) | Selective acylation of one enantiomer of a racemic alcohol. acs.orgresearchgate.netmdpi.comnih.gov | Acyl donor (e.g., vinyl acetate) |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. The synthesis of this compound can be made more sustainable by considering solvent choice, process efficiency, and the source of starting materials.

A significant portion of the waste generated in chemical synthesis comes from the use of volatile organic solvents (VOCs). Therefore, minimizing or eliminating their use is a key aspect of green chemistry.

Solvent-free reactions , where the reactants are mixed directly without a solvent, can be highly efficient, especially when assisted by techniques like microwave irradiation. cem.com For the synthesis of the precursor ketone, a Friedel-Crafts acylation, performing this reaction under solvent-free conditions could significantly reduce waste. Similarly, esterification reactions can often be conducted without a solvent. researchgate.netresearchgate.netnih.govtandfonline.com

When a solvent is necessary, the use of environmentally benign solvents is preferred. neuroquantology.comorientjchem.orgnih.govwikipedia.org Water is an ideal green solvent due to its non-toxicity and availability, and many enzymatic reactions are performed in aqueous media. nih.gov Other green solvents include bio-derived solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ionic liquids. neuroquantology.comorientjchem.orgwikipedia.org Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them recyclable and less polluting. mdpi.com

The table below compares different solvent strategies.

| Solvent Strategy | Examples | Advantages | Disadvantages |

| Solvent-Free | Neat reaction, microwave-assisted synthesis cem.com | Reduced waste, high reaction rates, simplified workup. researchgate.netresearchgate.netnih.govtandfonline.com | Potential for high viscosity, heat transfer issues. |

| Green Solvents | Water, Ethanol, 2-MeTHF, Ionic Liquids neuroquantology.comorientjchem.orgnih.govwikipedia.org | Low toxicity, biodegradability, reduced environmental impact. neuroquantology.comorientjchem.orgwikipedia.org | May have different solubility profiles, potential for higher cost. |

| Traditional Solvents | Dichloromethane, Toluene, Hexane | Well-established solubility and reactivity profiles. | Toxicity, environmental pollution, flammability. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgprimescholars.comkccollege.ac.in A reaction with high atom economy generates minimal waste. For the synthesis of this compound, a route involving a Grignard reaction to form the alcohol would have a lower atom economy due to the formation of magnesium salts as byproducts. organicchemistrytutor.comkhanacademy.org In contrast, a catalytic hydrogenation of the precursor ketone would have a theoretical atom economy of 100%, as all the atoms of the reactants are incorporated into the product.

Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. acsgcipr.orgacsgcipr.orgnih.govacs.orgpharmtech.com A lower PMI indicates a more sustainable and efficient process. acsgcipr.orgacsgcipr.orgnih.govacs.orgpharmtech.com By optimizing reaction conditions, using catalytic rather than stoichiometric reagents, and recycling solvents, the PMI for the synthesis of this compound can be significantly reduced. acsgcipr.orgacsgcipr.orgnih.govacs.orgpharmtech.com

The following table provides a hypothetical comparison of two synthetic routes based on these metrics.

| Metric | Route A: Grignard Synthesis | Route B: Catalytic Hydrogenation |

| Atom Economy | Lower (due to salt byproduct formation) organicchemistrytutor.comkhanacademy.org | High (theoretically 100%) |

| Process Mass Intensity (PMI) | Higher (due to workup and solvent use) acsgcipr.orgacsgcipr.orgnih.govacs.orgpharmtech.com | Lower (potentially less solvent and workup) acsgcipr.orgacsgcipr.orgnih.govacs.orgpharmtech.com |

The use of renewable feedstocks is a cornerstone of sustainable chemistry. The aromatic core of this compound is traditionally derived from petroleum-based sources. However, there is growing research into the production of aromatic compounds from lignocellulosic biomass, which is an abundant and renewable resource. rsc.orgnih.govumass.eduresearchgate.netacs.org Lignin, a major component of biomass, is a natural polymer of aromatic units and can be broken down into valuable aromatic platform chemicals through processes like pyrolysis. rsc.orgnih.govumass.eduresearchgate.netacs.org These platform chemicals can then be converted into the necessary precursors for the synthesis of the target molecule.

Reactivity Profiles and Elucidation of Reaction Mechanisms of Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate

Chemical Transformations Involving the Benzoate (B1203000) Ester Functionality

The reactivity of the ethyl benzoate portion of the molecule is characteristic of esters, primarily involving nucleophilic acyl substitution. The presence of the p-substituted alkyl group with a hydroxyl function can exert a modest electronic influence on the reactivity of the ester, but the fundamental reaction mechanisms remain consistent with those of other ethyl benzoates.

Hydrolysis Kinetics and Mechanism Studies

The hydrolysis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate to 4-(1-hydroxy-2-methylpropyl)benzoic acid and ethanol (B145695) can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds via an AAc2 mechanism. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. libretexts.org

The kinetics of the hydrolysis of ethyl benzoate and its substituted analogues have been studied, and it is expected that this compound would exhibit similar kinetic behavior. The presence of the alkyl substituent at the para position is anticipated to have a minor electronic effect on the hydrolysis rate compared to unsubstituted ethyl benzoate. researchgate.netrsc.orgresearchgate.net

Table 1: Hypothetical Kinetic Data for the Hydrolysis of Benzoate Esters This table presents illustrative data based on typical values for benzoate ester hydrolysis to demonstrate expected trends.

| Compound | Condition | Rate Constant (k) [M⁻¹s⁻¹] |

| Ethyl Benzoate | Basic (NaOH) | 0.012 |

| Ethyl 4-methylbenzoate | Basic (NaOH) | 0.010 |

| This compound | Basic (NaOH) | 0.011 (estimated) |

| Ethyl Benzoate | Acidic (HCl) | 4.5 x 10⁻⁵ |

| Ethyl 4-methylbenzoate | Acidic (HCl) | 3.8 x 10⁻⁵ |

| This compound | Acidic (HCl) | 4.2 x 10⁻⁵ (estimated) |

Transesterification Reactions with Various Nucleophiles

Transesterification is a crucial reaction for modifying the ester functionality of this compound. This process involves the substitution of the ethyl group with another alkyl or aryl group from a different alcohol, in the presence of an acid or base catalyst. The general mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.

The efficiency of transesterification is dependent on several factors, including the nature of the incoming alcohol (nucleophile), the catalyst used, and the reaction conditions. For instance, using a large excess of the new alcohol can shift the equilibrium towards the desired product. Lipase-catalyzed transesterification offers a milder and more selective alternative to chemical catalysis for certain substrates. nih.gov

Various nucleophiles can be employed in the transesterification of this compound, leading to a range of new esters. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.

Table 2: Expected Product Yields for Transesterification of this compound with Various Nucleophiles This table provides hypothetical yields to illustrate the influence of the nucleophile's structure on the reaction outcome.

| Nucleophile (Alcohol) | Catalyst | Expected Major Product | Hypothetical Yield (%) |

| Methanol | H₂SO₄ | Mthis compound | 95 |

| Isopropanol | NaOPr | Isopropyl 4-(1-hydroxy-2-methylpropyl)benzoate | 75 |

| Benzyl alcohol | KOH | Benzyl 4-(1-hydroxy-2-methylpropyl)benzoate | 88 |

| tert-Butanol | H₂SO₄ | tert-Butyl 4-(1-hydroxy-2-methylpropyl)benzoate | 20 |

Reactions at the Secondary Alcohol Moiety of this compound

The secondary alcohol group on the side chain of this compound is a site for various chemical transformations, including oxidation, etherification, re-esterification, and dehydration. The benzylic-like position of this alcohol influences its reactivity.

Controlled Oxidation Pathways and Product Characterization

The controlled oxidation of the secondary alcohol in this compound would yield the corresponding ketone, Ethyl 4-(2-methyl-1-oxopropyl)benzoate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the selectivity and yield. libretexts.orgwikipedia.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), manganese-based reagents (e.g., potassium permanganate), and milder, more selective reagents like Dess-Martin periodinane. khanacademy.org The reaction conditions, such as temperature and solvent, play a critical role in preventing over-oxidation or side reactions. The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) and the product can be characterized by spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comsacredheart.edu

Table 3: Comparison of Oxidizing Agents for the Synthesis of Ethyl 4-(2-methyl-1-oxopropyl)benzoate This table presents a hypothetical comparison of common oxidizing agents for this type of transformation.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Hypothetical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 85 |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to Room Temp | 70 |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 92 |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C | 60 |

Etherification and Re-esterification Reactions

The secondary hydroxyl group can undergo etherification with various alkylating agents. For instance, in the presence of a strong base like sodium hydride, the alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to yield the corresponding ether. Acid-catalyzed etherification with another alcohol is also a possibility, often proceeding through a carbocation intermediate, particularly given the benzylic nature of the alcohol. rsc.orgorganic-chemistry.orgrsc.orgnih.govnih.gov

Re-esterification at the secondary alcohol position can be achieved by reacting this compound with an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). This would result in the formation of a diester.

Dehydration Processes and Regioselectivity in Olefin Formation

Acid-catalyzed dehydration of the secondary alcohol leads to the formation of an alkene. The reaction proceeds through protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond.

Due to the structure of the alkyl group, two possible alkenes can be formed via elimination of a proton from either of the adjacent carbons, leading to questions of regioselectivity. According to Zaitsev's rule, the more substituted alkene is generally the major product. In this case, elimination of a proton from the tertiary carbon would lead to the more substituted and thermodynamically more stable alkene, Ethyl 4-(2-methyl-1-propen-1-yl)benzoate. The alternative, less substituted Hofmann product, Ethyl 4-(2-methyl-2-propen-1-yl)benzoate, would likely be the minor product. The choice of dehydrating agent and reaction conditions can influence the ratio of these products. chegg.comaskfilo.comchegg.com

Table 4: Predicted Regioselectivity in the Dehydration of this compound This table provides a hypothetical product distribution based on established principles of elimination reactions.

| Dehydrating Agent | Temperature (°C) | Major Product (Zaitsev) | Minor Product (Hofmann) | Hypothetical Product Ratio (Major:Minor) |

| Conc. H₂SO₄ | 140 | Ethyl 4-(2-methyl-1-propen-1-yl)benzoate | Ethyl 4-(2-methyl-2-propen-1-yl)benzoate | 85:15 |

| H₃PO₄ | 160 | Ethyl 4-(2-methyl-1-propen-1-yl)benzoate | Ethyl 4-(2-methyl-2-propen-1-yl)benzoate | 80:20 |

| Al₂O₃ | 350 | Ethyl 4-(2-methyl-1-propen-1-yl)benzoate | Ethyl 4-(2-methyl-2-propen-1-yl)benzoate | 70:30 |

Stereochemical Outcomes and Chiral Control in Reactions of this compound

The presence of a stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group) in this compound imparts chirality to the molecule. Consequently, reactions involving this chiral center or occurring at adjacent functional groups can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers or enantiomers in unequal ratios. The stereochemical outcome is highly dependent on the reaction conditions, the nature of the reagents, and the inherent structural features of the substrate.

Diastereomeric Ratios and Enantiomeric Purity in Subsequent Products

For instance, the reduction of a hypothetical ketone precursor, Ethyl 4-(2-methylpropanoyl)benzoate, using various chiral reducing agents would be expected to yield this compound with varying degrees of diastereoselectivity and enantioselectivity. The table below illustrates hypothetical outcomes for such a reduction, based on known performances of these reagents with similar substrates.

Table 1: Hypothetical Stereochemical Outcomes in the Asymmetric Reduction of Ethyl 4-(2-methylpropanoyl)benzoate

| Entry | Reducing Agent / Catalyst | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% e.e.) of Major Diastereomer |

|---|---|---|---|---|

| 1 | NaBH₄ | 25 | 50:50 | 0 |

| 2 | L-Selectride® | -78 | 85:15 | 70 |

| 3 | (R)-CBS Catalyst, BH₃·SMe₂ | -20 | 95:5 | 92 |

| 4 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | 50 | >99:1 | 98 |

This data is illustrative and based on typical results for analogous asymmetric reductions.

Similarly, reactions of the hydroxyl group of this compound, such as esterification or etherification with a chiral reagent, can proceed via kinetic resolution, where one enantiomer reacts faster than the other. This can lead to the enrichment of one enantiomer in the unreacted starting material and the formation of a product with high diastereomeric purity.

Chiral Induction and Transfer Mechanisms

The control of stereochemistry in reactions involving this compound is governed by principles of chiral induction. The existing stereocenter influences the formation of new stereocenters. Two common models to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center are the Felkin-Anh and Cram chelation models. bham.ac.uk

In the case of a hypothetical reaction, such as the addition of a Grignard reagent to the ester carbonyl (after conversion to an aldehyde or ketone), the Felkin-Anh model would predict the stereochemical course. This model posits that the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. bham.ac.uk The stereoelectronics of the other substituents also play a role in stabilizing the transition state.

Alternatively, if a chelating metal is present in the reagent (e.g., in certain organometallic additions), the Cram chelation model may be more predictive. This model assumes that the Lewis acidic metal coordinates to both the carbonyl oxygen and the hydroxyl group of the substrate, forming a rigid cyclic intermediate. The nucleophile then attacks from the less hindered face of this chelate.

Chiral transfer can also occur through the use of chiral auxiliaries or catalysts. A chiral auxiliary can be temporarily attached to the molecule, direct the stereochemical course of a reaction, and then be removed. Chiral catalysts, on the other hand, create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. nih.gov

Acid-Base Properties and Their Influence on the Reactivity of this compound

The reactivity of this compound is significantly influenced by its acid-base properties. The molecule possesses both a weakly acidic hydroxyl group and a basic ester oxygen, and its reactivity can be modulated by the pH of the reaction medium.

The hydroxyl group is a weak Brønsted acid, with a pKa value expected to be in the range of typical secondary benzylic alcohols (around 16-18 in water). masterorganicchemistry.com Deprotonation under basic conditions would form an alkoxide, which is a much stronger nucleophile than the parent alcohol. This enhanced nucleophilicity can be exploited in reactions such as Williamson ether synthesis.

The ester group can be hydrolyzed under either acidic or basic conditions. Under basic conditions, saponification occurs via nucleophilic acyl substitution, initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The rate of this reaction is dependent on the concentration of the hydroxide ion.

Under acidic conditions, the carbonyl oxygen of the ester can be protonated, which activates the carbonyl group towards nucleophilic attack by water. The hydrolysis is reversible and the equilibrium can be shifted by controlling the reaction conditions.

The electronic nature of the para-substituent on the benzene (B151609) ring influences the acidity of the corresponding carboxylic acid (benzoic acid derivative) that would be formed upon hydrolysis. The 1-hydroxy-2-methylpropyl group is an electron-donating group, which would be expected to decrease the acidity (increase the pKa) of the corresponding benzoic acid compared to unsubstituted benzoic acid. researchgate.net The table below provides the pKa values for several para-substituted benzoic acids for comparison.

Table 2: pKa Values of Selected para-Substituted Benzoic Acids in Water at 25°C

| Substituent (p-X) | pKa |

|---|---|

| -H | 4.20 |

| -CH₃ | 4.34 |

| -C₂H₅ | 4.35 |

| -OH | 4.58 |

| -Cl | 3.98 |

| -NO₂ | 3.44 |

Data sourced from various chemical data compilations. pearson.com

This table illustrates that electron-donating groups like alkyls increase the pKa (decrease acidity), while electron-withdrawing groups like chloro and nitro decrease the pKa (increase acidity). Therefore, the carboxylic acid derived from this compound would be a weaker acid than benzoic acid. This information is critical in understanding the behavior of the molecule in different chemical environments and for designing synthetic routes that involve the hydrolysis of the ester functionality.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of ethyl 4-(1-hydroxy-2-methylpropyl)benzoate in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, while multi-dimensional techniques would confirm connectivity and spatial relationships.

Predicted ¹H and ¹³C NMR chemical shifts are invaluable for the initial structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the unique 1-hydroxy-2-methylpropyl side chain. The aromatic region would likely display a pair of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. rsc.org The side chain protons would exhibit more complex splitting patterns due to the chiral center and diastereotopic protons.

Similarly, the ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the aliphatic groups. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic (2H, ortho to -COOEt) | ~8.0 | Doublet | ~8.5 |

| Aromatic (2H, ortho to side chain) | ~7.4 | Doublet | ~8.5 |

| CH-OH (Side Chain) | ~4.5 | Doublet | ~6.0 |

| O-CH₂ (Ethyl Ester) | ~4.4 | Quartet | ~7.1 |

| CH-(CH₃)₂ (Side Chain) | ~1.9 | Multiplet | |

| CH₃ (Ethyl Ester) | ~1.4 | Triplet | ~7.1 |

| (CH₃)₂ (Side Chain) | ~0.9 | Doublet | ~6.8 |

| OH | Variable | Singlet (broad) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| Aromatic C (quaternary, attached to -COOEt) | ~130 |

| Aromatic CH (ortho to -COOEt) | ~129 |

| Aromatic C (quaternary, attached to side chain) | ~148 |

| Aromatic CH (ortho to side chain) | ~126 |

| CH-OH (Side Chain) | ~78 |

| O-CH₂ (Ethyl Ester) | ~61 |

| CH-(CH₃)₂ (Side Chain) | ~34 |

| (CH₃)₂ (Side Chain) | ~18, ~19 |

| CH₃ (Ethyl Ester) | ~14 |

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the predicted signals and confirm the molecular structure. news-medical.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (if resolved), the methylene and methyl protons of the ethyl group, and throughout the spin system of the 1-hydroxy-2-methylpropyl side chain (between the CH-OH, the CH, and the two methyl groups).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This would definitively link the proton assignments in the table above to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. Expected key correlations would include the aromatic protons ortho to the ester showing a cross-peak to the carbonyl carbon, and the CH-OH proton of the side chain correlating to the quaternary aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful for conformational analysis, showing correlations between the protons of the side chain and the nearby aromatic protons, which can help define the preferred rotational conformation (rotamer) of the side chain relative to the benzene ring.

The bond connecting the chiral side chain to the aromatic ring is subject to restricted rotation. Similarly, rotation can occur around the C-C bonds within the side chain. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the energy barriers of these rotational processes. At low temperatures, the rotation might slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different rotamers. As the temperature increases, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for the rotational barrier.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. ucalgary.ca

The IR spectrum of this compound would be dominated by a few key absorptions. A strong, broad band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, with its breadth indicating hydrogen bonding. A very strong, sharp absorption around 1720 cm⁻¹ would be characteristic of the C=O stretch of the conjugated ester. ucalgary.ca The region between 1300-1000 cm⁻¹ would feature strong C-O stretching bands from both the ester and the alcohol functionalities. Aromatic C=C stretching vibrations would appear in the 1610-1450 cm⁻¹ region.

The Raman spectrum would also show these functional groups but with different relative intensities. The aromatic ring vibrations are typically strong in Raman, providing clear signals for the substituted benzene ring. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Alcohol) | IR | 3500-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | IR, Raman | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | IR, Raman | 3000-2850 | Medium-Strong |

| C=O Stretch (Ester) | IR | ~1720 | Very Strong |

| C=C Stretch (Aromatic) | IR, Raman | 1610-1450 | Medium-Strong |

| C-O Stretch (Ester & Alcohol) | IR | 1300-1000 | Strong |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound possesses a stereocenter at the carbinol carbon (the CH-OH group). Therefore, its enantiomers will be optically active. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with circularly polarized light, is the primary method for determining the absolute configuration (R or S) of the stereocenter. nih.govsaschirality.org

Circular Dichroism (CD): An ECD spectrum measures the difference in absorption of left- and right-circularly polarized light. The benzoate (B1203000) chromophore itself gives rise to CD signals (Cotton effects) in the UV region. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the groups around the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength.

For a molecule like this, determining the absolute configuration from the experimental spectrum alone is challenging. The standard approach involves comparing the experimental CD spectrum with a spectrum predicted from high-level quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. acs.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₃H₁₈O₃). Furthermore, analysis of the fragmentation patterns in the mass spectrum, typically using electron ionization (EI), reveals key structural features.

The molecular ion peak (M⁺˙) at m/z 222.1256 would be observed. The fragmentation of this ion would be dictated by the functional groups present. Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the isopropyl group is a highly favorable pathway for alcohols. This would result in a prominent fragment ion.

Loss of Water: Dehydration from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺˙ peak.

Ester Fragmentation: Cleavage can occur within the ester group, such as the loss of the ethoxy radical (•OCH₂CH₃) to give an acylium ion, or the loss of an ethyl radical followed by rearrangement.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain would also be a possible fragmentation route.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 222 | [C₁₃H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [C₁₂H₁₅O₃]⁺ | Loss of •CH₃ |

| 179 | [C₁₀H₁₁O₂]⁺ | Alpha-cleavage (loss of •C₃H₇) |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of •OCH₂CH₃ |

| 151 | [C₉H₇O₂]⁺ | Loss of C₄H₉O• from side chain |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

X-ray Crystallography and Solid-State Structural Investigations

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous structure in the solid state. researchgate.net This technique would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule with high precision.

Conformation: Revealing the preferred rotational conformation of the side chain relative to the aromatic ring and the conformation of the ethyl ester group. This provides a static picture that complements the dynamic information from solution-state NMR.

Absolute Configuration: For a chiral crystal, anomalous dispersion methods can be used to determine the absolute R/S configuration of the stereocenter without ambiguity.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other in the solid state. A key feature would be the presence of intermolecular hydrogen bonds involving the hydroxyl group, which would likely form chains or dimers, significantly influencing the crystal lattice. researchgate.net

Currently, no public crystal structure data is available for this specific compound. The data for related structures, such as other substituted ethyl benzoates, typically show a near-planar conformation for the benzoate moiety. researchgate.net

Crystal Packing Motifs and Supramolecular Interactions

The crystal packing of organic molecules is dictated by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. For this compound, the key functional groups—the hydroxyl, carbonyl, and ester groups, along with the aromatic ring and aliphatic side chain—are expected to play crucial roles in directing the crystal packing.

The primary interactions governing the assembly of such molecules include hydrogen bonding and van der Waals forces. The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester is a strong hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of robust hydrogen bonds, often resulting in well-defined one-dimensional chains or two-dimensional networks. For instance, in the crystal structure of similar hydroxybenzoate esters, molecules are often linked by O—H⋯O hydrogen bonds. nih.gov

Table 1: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

| Strong Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Chains, Dimers |

| Weak Hydrogen Bond | Aliphatic C-H | Carbonyl Oxygen (C=O) | Network Stabilization |

| Weak Hydrogen Bond | Aromatic C-H | Aromatic Ring (π-system) | Sheet Formation |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Columnar or Herringbone Packing |

| van der Waals Forces | Alkyl Chains | Alkyl Chains | Close Packing |

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govmdpi.com Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov The study of polymorphism is of paramount importance in the pharmaceutical and materials science fields. For a molecule like this compound, with its conformational flexibility in the side chain and the potential for various hydrogen bonding patterns, the existence of multiple polymorphic forms is a distinct possibility.

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained. nih.gov For example, rapid cooling might trap a metastable kinetic polymorph, whereas slow evaporation could yield the more stable thermodynamic form.

Pseudopolymorphism refers to the phenomenon where different crystal forms are a result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The presence of the hydroxyl group in this compound makes it susceptible to forming hydrates, where water molecules can be incorporated into the hydrogen-bonding network, leading to a different crystal structure compared to the anhydrous form.

While specific studies on the polymorphism and pseudopolymorphism of this compound are not prominent in the literature, the general principles observed in other aromatic esters suggest that a thorough screening of crystallization conditions would be necessary to identify and characterize potential different solid forms. nih.gov Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential tools for identifying and characterizing polymorphs and pseudopolymorphs.

Electron Microscopy and Diffraction Techniques for Advanced Material Characterization

While single-crystal X-ray diffraction is the definitive method for determining crystal structures, electron microscopy and diffraction techniques offer complementary information, especially for materials that are not amenable to single-crystal growth or for studying nanoscale features.

Transmission Electron Microscopy (TEM) can provide high-resolution images of the crystal lattice, revealing details about the crystal morphology, defects, and domain structures. For a crystalline organic material like this compound, TEM could be used to visualize the arrangement of molecules in thin crystalline samples and to study any nanoscale ordering or defects that might be present.

Selected Area Electron Diffraction (SAED) , a technique performed within a TEM, can provide crystallographic information from very small crystalline domains. SAED patterns are analogous to X-ray diffraction patterns and can be used to determine unit cell parameters and space group information, which is particularly useful for characterizing microcrystalline or nanocrystalline materials.

Scanning Electron Microscopy (SEM) is another powerful tool for characterizing the morphology of crystalline materials at the microscale. It provides detailed three-dimensional images of the crystal habit, size distribution, and surface features. This information is crucial for understanding the crystallization process and for quality control of crystalline powders.

Although the application of these advanced electron microscopy and diffraction techniques specifically to this compound has not been widely reported, their utility in the broader field of materials science for characterizing the solid-state properties of organic molecules is well-established. These methods would be invaluable for a comprehensive understanding of the material's properties, from the molecular packing to the macroscopic crystal morphology.

Theoretical and Computational Chemistry Studies of Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate

Conformational Analysis and Potential Energy Surface Scans

To explore the vast conformational space of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. MM methods use a classical force field to rapidly calculate the potential energy of different conformations. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its accessible conformations. researchgate.net

Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of local minima (stable conformers) and the energy barriers between them. nih.govresearchgate.net

| Conformer | Dihedral Angle (°) (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | 65.2 |

| 2 | 65.2 | 0.85 | 20.1 |

| 3 | -68.9 | 1.20 | 14.7 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

Calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical spectra that closely match experimental results. researchgate.netresearchgate.net Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an infrared (IR) spectrum. By comparing the calculated and experimental spectra, a high level of confidence in the structural assignment can be achieved.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 166.5 |

| C (aromatic, attached to C=O) | 129.8 |

| CH (aromatic) | 128.9 |

| CH (aromatic) | 130.5 |

| C (aromatic, attached to alkyl) | 145.2 |

| CH-OH | 76.3 |

| CH (isopropyl) | 34.1 |

| CH3 (isopropyl) | 18.5 |

| CH3 (isopropyl) | 19.2 |

| O-CH2 | 60.9 |

| CH3 (ethyl) | 14.3 |

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to explore the potential reaction pathways of this compound. By locating and characterizing the transition state (TS) structures for a given reaction, the activation energy and reaction mechanism can be determined.

For instance, the mechanism of esterification or oxidation of the hydroxyl group could be investigated. Transition state calculations involve finding the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state relative to the reactants gives the activation energy, a key parameter in determining the reaction rate.

Solvation Models and Solvent Effects on Electronic Structure and Reactivity

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies focusing on the solvation models and solvent effects on the electronic structure and reactivity of this compound. Consequently, detailed research findings and data tables pertaining to this particular compound are not available at this time.

Computational chemistry frequently employs various solvation models to understand the influence of a solvent on a molecule's properties. These models can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to approximate solvent effects.

These models are instrumental in predicting how a solvent can alter a molecule's:

Electronic Structure: The distribution of electrons within the molecule, which can be influenced by the polarity of the solvent. This, in turn, affects properties like the dipole moment and the energies of molecular orbitals (e.g., HOMO and LUMO).

Reactivity: Changes in the electronic structure can lead to altered chemical reactivity. Solvent effects can stabilize or destabilize transition states, thereby influencing reaction rates and pathways.

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in the available scientific literature. Therefore, no specific data on how different solvents would impact its electronic properties or reactivity can be provided.

Synthesis and Characterization of Derivatives and Analogs of Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate

Modification of the Secondary Alcohol: Ethers, Esters, and Carbamates

The secondary alcohol moiety in Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common modifications include the formation of ethers, esters, and carbamates, each imparting distinct chemical properties to the parent molecule.

Ethers:

The conversion of the secondary alcohol to an ether is typically achieved through the Williamson ether synthesis. libretexts.org This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes an SN2 reaction with an alkyl halide. youtube.com

A general scheme for this process is as follows:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. libretexts.org

Nucleophilic Substitution: The resulting alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative. youtube.com

The choice of the alkyl halide is crucial; primary halides are preferred to minimize the competing E2 elimination reaction, which can be significant when using secondary or tertiary halides. libretexts.org

Table 1: Representative Ether Derivatives via Williamson Synthesis

| Alkyl Halide | Base | Product |

|---|---|---|

| Methyl Iodide | NaH | Ethyl 4-(1-methoxy-2-methylpropyl)benzoate |

| Ethyl Bromide | NaH | Ethyl 4-(1-ethoxy-2-methylpropyl)benzoate |

This table is illustrative of the Williamson ether synthesis methodology.

Esters:

Esterification of the secondary alcohol can be accomplished through several standard methods. A common approach is the reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), can be employed, though this method is an equilibrium process and may require removal of water to drive the reaction to completion.

Table 2: Representative Ester Derivatives

| Acylating Agent | Catalyst/Base | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | Ethyl 4-(1-acetoxy-2-methylpropyl)benzoate |

| Benzoyl Chloride | Pyridine | Ethyl 4-(1-(benzoyloxy)-2-methylpropyl)benzoate |

This table illustrates common esterification methods for secondary alcohols.

Carbamates:

Carbamates can be synthesized from the secondary alcohol by reaction with an isocyanate. This reaction is typically efficient and does not require a catalyst. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

Another route involves reaction with a carbamoyl (B1232498) chloride in the presence of a base. Additionally, multi-component reactions involving an amine, carbon dioxide, and an alkylating agent can be used to form carbamates under mild conditions. organic-chemistry.orgresearchgate.net For instance, a three-component coupling of an amine, CO2, and a halide can produce carbamates efficiently. organic-chemistry.org

Table 3: Representative Carbamate (B1207046) Derivatives

| Reagent | Method | Product |

|---|---|---|

| Phenyl isocyanate | Direct reaction | Ethyl 4-(2-methyl-1-((phenylcarbamoyl)oxy)propyl)benzoate |

| Methyl isocyanate | Direct reaction | Ethyl 4-(1-(((methylcarbamoyl)oxy)-2-methylpropyl)benzoate |

This table shows primary synthesis routes for carbamate derivatives from an alcohol.

Derivatization of the Benzoate (B1203000) Ester Group

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(1-hydroxy-2-methylpropyl)benzoic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. orgsyn.org This saponification process is generally irreversible and high-yielding.

Transesterification: This process involves converting the ethyl ester into a different alkyl ester. It is often accomplished by heating the substrate in a large excess of a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. The reaction is an equilibrium, and the use of a large excess of the new alcohol shifts the equilibrium toward the desired product.

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or catalysis. The direct reaction of esters with amines can be challenging, but various methods can facilitate this transformation, such as the use of Lewis acid catalysts.

Table 4: Derivatives of the Benzoate Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH(aq), Heat 2. H3O+ | 4-(1-hydroxy-2-methylpropyl)benzoic acid |

| Transesterification | CH3OH, H2SO4 (cat.), Heat | Mthis compound |

| Amidation | NH3, Heat | 4-(1-hydroxy-2-methylpropyl)benzamide |

This table outlines key transformations of the ethyl benzoate functional group.

Stereoisomeric and Diastereomeric Analogs and Their Synthesis

The carbon atom bearing the secondary hydroxyl group in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate and (S)-Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate. The synthesis and separation of these stereoisomers are critical for studying stereospecific interactions and properties.

Synthesis of Enantiomerically Enriched Analogs: The preparation of specific stereoisomers can be achieved through several asymmetric synthesis strategies:

Asymmetric Reduction: The most direct approach involves the enantioselective reduction of the corresponding ketone precursor, Ethyl 4-(2-methylpropanoyl)benzoate. This can be accomplished using chiral reducing agents or catalysts, such as those derived from boron (e.g., CBS catalysts) or transition metals (e.g., ruthenium or rhodium complexes with chiral ligands).

Chiral Resolution: A racemic mixture of the alcohol can be separated into its constituent enantiomers. This can be done by derivatizing the alcohol with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. Following separation, the resolving agent is cleaved to yield the pure enantiomers.

Diastereomeric Analogs: Diastereomers can be generated by introducing a second stereocenter into the molecule. For example, if the secondary alcohol is esterified with a chiral carboxylic acid (e.g., (R)- or (S)-ibuprofen), the resulting product will be a mixture of diastereomers. For instance, reacting racemic this compound with (S)-ibuprofen would produce two diastereomers: (R)-1-(4-(ethoxycarbonyl)phenyl)-2-methylpropyl (S)-2-(4-isobutylphenyl)propanoate and (S)-1-(4-(ethoxycarbonyl)phenyl)-2-methylpropyl (S)-2-(4-isobutylphenyl)propanoate. These diastereomers can then be separated.

Structure-Reactivity and Structure-Property Relationships within Derivative Series (Chemical Context)

The chemical modifications described in the preceding sections lead to predictable changes in the reactivity and physical properties of the derivatives compared to the parent compound.

Reactivity:

Steric Hindrance: The conversion of the secondary alcohol to a larger ether, ester, or carbamate group introduces steric bulk around the benzylic position. This increased steric hindrance can affect the reactivity of adjacent functional groups. For example, it may slightly decrease the rate of hydrolysis of the benzoate ester due to hindered access of the hydroxide ion to the carbonyl carbon.

Electronic Effects: The electronic nature of the group replacing the hydroxyl hydrogen can influence the reactivity of the aromatic ring. While ethers are weakly activating, esters and carbamates are deactivating groups due to the electron-withdrawing nature of their carbonyls. This would make the aromatic ring less susceptible to electrophilic aromatic substitution compared to the parent alcohol.

Physical Properties:

Polarity and Solubility: The polarity of the derivatives is significantly affected by the modification. The parent alcohol is capable of hydrogen bonding, contributing to its polarity.

Ethers: Converting the alcohol to an ether removes the hydrogen bond donating ability, generally leading to a decrease in polarity and boiling point, and reduced solubility in polar solvents like water.

Carbamates: Carbamates contain both a carbonyl group and an N-H bond (in primary and secondary carbamates), allowing them to act as hydrogen bond acceptors and donors. This generally results in higher melting points and boiling points compared to the parent alcohol and corresponding ethers or esters.

Stereochemistry: Enantiomers of a chiral compound have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents). However, diastereomers have distinct physical properties, allowing for their separation by standard laboratory techniques.

Table 5: Predicted Property Changes in Derivatives

| Derivative Type | Hydrogen Bonding | Expected Polarity Change | Expected Boiling Point Change |

|---|---|---|---|

| Ether | Donor ability lost | Decrease | Decrease |

| Ester | Donor ability lost | Variable | Variable |

| Carbamate | Donor & Acceptor | Increase | Increase |

This table summarizes the expected trends in physical properties upon derivatization.

Applications of Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The structure of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate contains a chiral center at the carbon atom bearing the hydroxyl group. This inherent chirality makes it a potential candidate for use as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry.

The presence of a secondary alcohol and an isopropyl group attached to the benzylic position offers a stereochemically defined framework. In principle, either the (R)- or (S)-enantiomer of this compound could be used to synthesize more complex chiral molecules. For instance, the hydroxyl group could be used as a handle for further chemical transformations, such as esterification, etherification, or oxidation, while the stereocenter influences the stereochemical outcome of subsequent reactions at or near the chiral center.

Table 1: Potential Reactions Utilizing this compound as a Chiral Building Block

| Reaction Type | Reagents and Conditions | Potential Product | Stereochemical Implication |

| Esterification | Acyl chloride, pyridine (B92270) | Chiral ester | The stereocenter is retained, and the ester can be a precursor for other chiral molecules. |

| O-Alkylation | Alkyl halide, base (e.g., NaH) | Chiral ether | Introduction of a new functional group while preserving the original stereochemistry. |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Chiral ketone | Conversion of the secondary alcohol to a ketone, which can then undergo stereoselective reduction or addition reactions. |

Note: The table is illustrative of potential synthetic pathways and not based on experimentally verified results for this specific compound.

Intermediacy in the Synthesis of Complex Organic Molecules

While specific total syntheses employing this compound as a key intermediate are not prominently reported, its structure is reminiscent of fragments found in some biologically active molecules or their synthetic precursors. The substituted benzoate (B1203000) moiety is a common feature in many pharmaceutical compounds and natural products.

The combination of the aromatic ring, the ester group, and the chiral side chain provides a versatile scaffold for the construction of more elaborate molecular architectures. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, and the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up avenues for further synthetic modifications.

Utilization in Cascade or Multi-Component Reactions

Cascade reactions and multi-component reactions (MCRs) are efficient synthetic strategies that allow for the formation of several bonds in a single operation. The functional groups present in this compound could potentially participate in such reactions.

For example, the hydroxyl group and the aromatic ring could be involved in intramolecular cyclization reactions to form heterocyclic structures. In a multi-component reaction, the compound could theoretically act as one of the components, contributing its unique structural motif to the final product. However, there is no specific mention in the scientific literature of this compound being used in such reactions.

Precursor for Ligands or Catalysts in Transition Metal Chemistry

The structure of this compound does not immediately lend itself to common ligand scaffolds for transition metal catalysis without significant modification. Typically, effective ligands possess specific donor atoms (like phosphorus, nitrogen, or sulfur) arranged in a particular geometry to coordinate with a metal center.

However, it is conceivable that the compound could be chemically modified to incorporate such donor atoms. For instance, the aromatic ring could be functionalized with phosphine (B1218219) or amine groups. The chiral side chain could then potentially induce asymmetry in metal-catalyzed reactions if the resulting ligand were to be used in a catalytic system. This remains a hypothetical application, as there are no current reports of its use in this context.

Advanced Analytical Methodologies for Ethyl 4 1 Hydroxy 2 Methylpropyl Benzoate

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS, SFC-MS) for Purity and Quantitative Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the specificity of mass spectrometry, are indispensable for the analysis of complex mixtures and the definitive identification and quantification of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, direct analysis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate by GC-MS may result in poor peak shape and thermal degradation. Therefore, derivatization is a crucial step to increase volatility and thermal stability. Silylation, for instance using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for converting active hydrogens in hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. mdpi.commdpi.comyoutube.comomicsonline.orgnih.gov

The GC-MS analysis would provide detailed information on the purity of the compound and allow for the quantification of any volatile impurities. The mass spectrometer detector offers high selectivity and sensitivity, enabling the identification of co-eluting impurities through their unique mass spectra.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Derivatization Agent | MSTFA with 1% TMCS |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS), is highly suitable for the analysis of polar, non-volatile compounds and is a primary tool for the analysis of pharmaceutical ingredients and their metabolites. nih.govjst.go.jpnih.govekb.eg This technique would not require derivatization of this compound. A reversed-phase C18 column would likely provide good separation.

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode would offer exceptional selectivity and sensitivity for quantitative analysis, making it ideal for determining the purity of the compound and for trace-level analysis in various matrices.

Interactive Data Table: Proposed LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor ion > Product ion (To be determined experimentally) |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS):

SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for chiral separations. chromatographyonline.comchromatographyonline.comselvita.comeuropeanpharmaceuticalreview.comacs.org Given that this compound possesses a chiral center at the hydroxyl-bearing carbon, SFC would be the method of choice for separating its enantiomers. The coupling of SFC with MS provides a sensitive and selective detection method.

Interactive Data Table: Conceptual SFC-MS Parameters for Chiral Separation

| Parameter | Value |

| SFC Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or ESI |

| Detection | MS or MS/MS |

Spectrophotometric and Spectrofluorometric Assays for Detection and Quantification

Spectroscopic methods offer rapid and cost-effective means for the quantification of compounds.

Spectrophotometry:

UV-Vis spectrophotometry can be employed for the quantitative analysis of this compound, leveraging the UV absorbance of the benzoate (B1203000) chromophore. researchgate.netresearchgate.netjascoinc.commt.comnih.govjasco-global.comnih.gov The method would be developed by identifying the wavelength of maximum absorbance (λmax) and constructing a calibration curve based on Beer-Lambert law. While not as selective as chromatographic methods, it can be suitable for in-process controls or for the analysis of relatively pure samples.

Spectrofluorometry:

Compounds with a phenolic hydroxyl group, like p-hydroxybenzoic acid esters, are known to exhibit fluorescence. nih.gov Although the target compound has a benzylic alcohol rather than a phenolic group, the aromatic ring may still provide some native fluorescence that could be exploited for a sensitive spectrofluorometric assay. The method would involve determining the optimal excitation and emission wavelengths.

Interactive Data Table: Predicted Spectroscopic Properties

| Parameter | Predicted Value | Basis of Prediction |

| UV λmax | ~230-240 nm | Based on the ethyl benzoate chromophore nist.gov |

| Molar Absorptivity (ε) | To be determined experimentally | - |